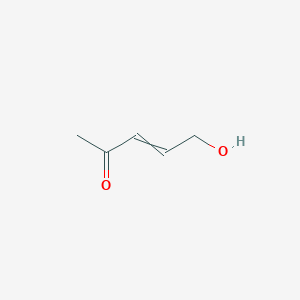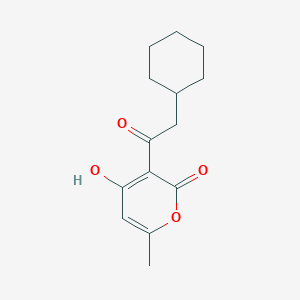
N-Benzyl-N-hydroxy-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-hydroxy-4-methoxybenzamide is an organic compound with the molecular formula C15H15NO3 It is known for its unique structure, which includes a benzyl group, a hydroxy group, and a methoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-hydroxy-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of N-Benzyl-4-methoxybenzamide.
Reduction: Formation of N-Benzyl-4-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-Benzyl-N-hydroxy-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-4-methoxybenzamide
- N-Benzyl-4-hydroxybenzamide
- N-Benzyl-3,4-dimethoxybenzamide
Uniqueness
N-Benzyl-N-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups on the benzamide core.
Propiedades
Número CAS |
184889-54-1 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
N-benzyl-N-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-19-14-9-7-13(8-10-14)15(17)16(18)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
Clave InChI |
ISGDFACREJRXAT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)

![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)



![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)
